N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
“N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 . It is a solid substance with a melting point between 173 - 175°C . The compound’s IUPAC name is this compound .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES notation: CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 . This indicates that the compound contains an acetamide group (CC(=O)N-) attached to a 7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl group.Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point between 173 - 175°C . It has a molecular weight of 227.64 and a molecular formula of C10H10ClNO3 .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Anti-diabetic Potentials : A study synthesized a series of new acetamides, including those related to the N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl) structure, evaluating their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Antitumor and Antimicrobial Activities : Research into N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which share structural similarities with the compound of interest, revealed notable antimicrobial activities against pathogenic bacteria and Candida species. Some derivatives also showed promising antitumor activities, highlighting the diverse potential of this chemical framework (Mokhtari & Pourabdollah, 2013).
Chemical Properties and Synthesis
Spectroscopic and Quantum Mechanical Studies : Investigations into benzothiazolinone acetamide analogs, related to the compound , focused on their spectroscopic properties, ligand-protein interactions, and efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). These studies provide insight into the light harvesting efficiency and potential NLO (non-linear optical) activity of such compounds (Mary et al., 2020).
Synthesis of Acetamide Derivatives : Another study explored the synthesis and analgesic activity of acetamide derivatives, including those structurally related to N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. These compounds were investigated for their potential analgesic properties, demonstrating significant efficacy in various nociceptive tests without negatively impacting motor coordination (Kaplancıklı et al., 2012).
Environmental and Biological Interactions
Photovoltaic Efficiency Modeling : A study on bioactive benzothiazolinone acetamide analogs, akin to the compound of interest, included photovoltaic efficiency modeling to assess their suitability as photosensitizers in DSSCs. This research highlights the potential environmental and energy-related applications of such compounds, further demonstrating their versatile nature (Mary et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the nervous system and inflammatory responses, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s inhibition of cholinesterases affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. By inhibiting lipoxygenase, the compound can also impact the arachidonic acid pathway , which plays a role in inflammation and immune responses .
Result of Action
The inhibition of cholinesterases and lipoxygenase by this compound can lead to changes in nerve signal transmission and inflammatory responses. This can potentially result in therapeutic effects for conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical pathways .
Cellular Effects
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may have various effects on cells and cellular processes. It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound may be transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQISKREHRGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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